![molecular formula C21H21NO6 B2947750 ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 842962-47-4](/img/structure/B2947750.png)
ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound. It is a derivative of Ethyl 4-(dimethylamino)benzoate (Et-PABA), which is a hydrophilic polymer and is majorly used as a photo-initiator with a strong estrogenic activity. It finds application as an ultraviolet filter in sunscreens .
Scientific Research Applications
Dental Material Fabrication
In dentistry, it serves as a co-initiator with camphorquinone to form self-adhesive composites. These composites are used in the fabrication of dental materials, including fillings and sealants, which are cured using light-based technologies .
Cell Encapsulation Applications
The compound is utilized in cell encapsulation applications. It helps in creating a protective barrier around cells, which is essential in tissue engineering and regenerative medicine. This application supports the growth and differentiation of cells in a controlled environment .
UV-Curing Coatings and Inks
It is employed in UV-curing coatings and inks. The compound initiates the photopolymerization process when exposed to UV light, leading to rapid curing of coatings and inks. This is particularly useful in the printing industry and for protective coatings .
Ultraviolet Filter in Sunscreens
Due to its strong estrogenic activity, it finds application as an ultraviolet filter in sunscreens. It helps in absorbing harmful UV radiation, thereby protecting the skin from UV-induced damage .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as aphoto-initiator , which suggests that it may interact with light-sensitive molecules or pathways.
Mode of Action
As a photo-initiator, this compound likely absorbs light and undergoes a chemical reaction that generates reactive species. These species can then initiate a polymerization reaction or other light-sensitive processes .
Biochemical Pathways
Given its role as a photo-initiator, it may be involved in pathways related to light absorption and energy transfer .
Pharmacokinetics
Its solubility in organic solvents like chloroform and methanol suggests that it may have good bioavailability in systems where these solvents are present.
Result of Action
As a photo-initiator, it likely leads to the generation of reactive species that can initiate further chemical reactions .
Action Environment
Environmental factors such as light intensity and wavelength could significantly influence the action, efficacy, and stability of this compound, given its role as a photo-initiator . Other factors like temperature and solvent could also play a role .
properties
IUPAC Name |
ethyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-4-26-21(25)13-5-7-14(8-6-13)28-18-12-27-20-15(19(18)24)9-10-17(23)16(20)11-22(2)3/h5-10,12,23H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJKGZIJDWLKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.